7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry . The inclusion of fluorine and chlorine atoms in the structure often enhances the pharmacological properties of the compound, making it a subject of interest for researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with thiourea and chloroacetic acid, followed by cyclization with a suitable base . The reaction conditions often include refluxing in an organic solvent such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antibacterial, and antifungal activities.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine
- 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one
Uniqueness
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its biological activity and pharmacokinetic properties . This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C11H5ClFN3S |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
7-chloro-5-(4-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H5ClFN3S/c12-9-8-11(14-5-17-8)16-10(15-9)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
HNZKELMWHOTSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=N2)Cl)SC=N3)F |
Origin of Product |
United States |
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